![molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3](/img/structure/B2758360.png)
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.
Scientific Research Applications
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(3-ethoxypropyl)amine: Similar structure with an ethoxypropyl group instead of a methyl group.
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine 10-F661995: Another variant with slight structural modifications.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZEOSCLSTETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



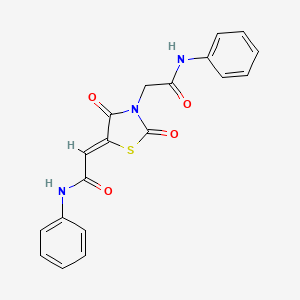
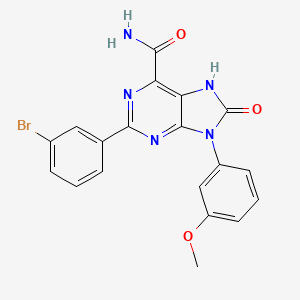
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)
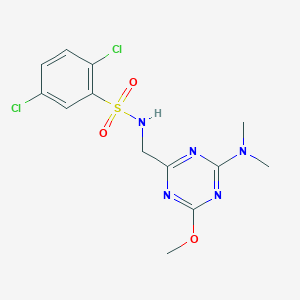
![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)
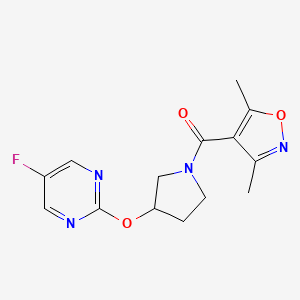
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)
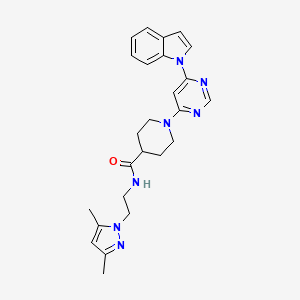
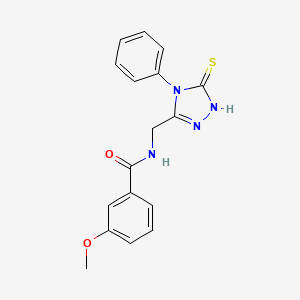
![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)
